molecular formula C15H20BNO2 B11859756 2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole

Cat. No.: B11859756
M. Wt: 257.14 g/mol
InChI Key: FBHCDSDOARJEPD-UHFFFAOYSA-N
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Description

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a boronic ester group, which is known for its versatility in forming stable complexes and undergoing various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole typically involves the reaction of isoindole derivatives with boronic esters. One common method involves the use of pinacol boronic ester as a starting material. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole exerts its effects is largely dependent on its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity. Additionally, the compound’s ability to participate in cross-coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole stands out due to its unique isoindole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel organic molecules and materials. Its versatility in undergoing various chemical reactions and forming stable complexes further enhances its value in scientific research and industrial applications .

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-9-7-6-8-11(12)10-17(13)5/h6-10H,1-5H3

InChI Key

FBHCDSDOARJEPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2C

Origin of Product

United States

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